Benzooxazol-2-yl-piperidin-3-yl-amine hydrochloride
Description
Benzooxazol-2-yl-piperidin-3-yl-amine hydrochloride is a heterocyclic organic compound featuring a benzoxazole moiety linked to a piperidin-3-yl-amine group, formulated as a hydrochloride salt to enhance solubility and stability. The benzoxazole core (C₇H₄NO) contributes aromaticity and electron-rich properties, while the piperidine ring introduces conformational flexibility and basicity, common in bioactive molecules targeting neurological or antimicrobial pathways. The hydrochloride salt (C₁₂H₁₅ClN₃O) has a molecular weight of 252.72 g/mol, with one hydrogen bond donor (HCl) and three acceptors (N, O), facilitating interactions in biological systems .
Properties
IUPAC Name |
N-piperidin-3-yl-1,3-benzoxazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-2-6-11-10(5-1)15-12(16-11)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLICELIXVEAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC3=CC=CC=C3O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353966-36-5 | |
| Record name | 2-Benzoxazolamine, N-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353966-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzooxazol-2-yl-piperidin-3-yl-amine hydrochloride typically involves the reaction of benzooxazole derivatives with piperidine derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high purity and yield. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzooxazol-2-yl-piperidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzooxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Benzooxazol-2-yl-piperidin-3-yl-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzooxazol-2-yl-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in heterocycles, substituents, and linkers, focusing on physicochemical properties, synthetic routes, and inferred bioactivity.
Table 1: Key Comparative Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Aromatic Rings | Key Structural Features |
|---|---|---|---|---|---|---|
| Benzooxazol-2-yl-piperidin-3-yl-amine HCl | C₁₂H₁₅ClN₃O | 252.72 | 1 | 3 | 2 | Piperidine ring, benzoxazole core |
| [2-(1,3-Benzoxazol-2-yl)ethyl]amine HCl [3] | C₉H₁₁ClN₂O | 198.65 | 1 | 3 | 2 | Ethylamine linker, simpler backbone |
| Benzothiazol-2-yl-piperidin-3-ylmethyl-amine HCl [4] | C₁₃H₁₈ClN₃S | 283.82 | 1 | 3 | 2 | Benzothiazole core, methylene linker |
Heterocycle and Electronic Effects
- Benzoxazole vs. Benzothiazole: The target compound’s benzoxazole contains oxygen, while benzothiazole (e.g., ) incorporates sulfur.
- Benzoxazole vs. Benzimidazole: Benzimidazole derivatives (noted in ) feature two nitrogen atoms, enabling stronger base character and varied protonation states under physiological conditions.
Substituent and Linker Modifications
- Piperidin-3-yl-amine vs. 252.72 g/mol).
- Ethylamine vs. Piperidine : The ethylamine linker in simplifies synthesis but may reduce metabolic stability compared to the piperidine ring’s rigidity .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt form improves aqueous solubility across all compounds. However, the benzothiazole analog may exhibit higher logP due to sulfur’s hydrophobicity.
- Bioavailability : Piperidine-containing compounds (target and ) are more likely to cross the blood-brain barrier, suggesting CNS-targeted applications .
Inferred Bioactivity
- Antimicrobial Potential: Benzoxazole derivatives are known for antimicrobial activity, while benzothiazoles () are explored in neurodegenerative disease models.
Research Findings and Implications
- Spectroscopic Characterization : Similar benzoxazole derivatives in show distinct NMR peaks (e.g., 133–162 ppm for aromatic carbons), suggesting the target compound’s structure could be validated via comparable techniques.
- Analytical Methods : While focuses on quaternary ammonium compounds, methods like spectrofluorometry may apply to critical micelle concentration (CMC) studies if the target exhibits surfactant-like behavior.
Biological Activity
Benzooxazol-2-yl-piperidin-3-yl-amine hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in various fields, supported by data tables and relevant case studies.
The primary mechanism of action for this compound involves its interaction with G-protein-coupled receptor kinases (GRKs), specifically GRK-2 and GRK-5. The compound inhibits these kinases, which play crucial roles in receptor signaling pathways.
Target Interaction
- Targets : GRK-2 and GRK-5
- Mode of Action : Inhibition of kinase activity
- Biochemical Pathways : Affects receptor trafficking, desensitization, and downstream signaling pathways.
Biological Effects
The biological effects of this compound are diverse, impacting various cellular processes:
- Cell Signaling : Alters cellular responses to external stimuli by modifying receptor activity.
- Gene Expression : Influences the expression of genes involved in cellular metabolism and signaling.
- Cellular Metabolism : Affects metabolic pathways through enzyme interactions.
Stability and Degradation
Studies indicate that the compound remains stable under certain conditions, but degradation products may exhibit different biological activities, necessitating further investigation into its stability profile over time .
Dosage Effects in Animal Models
Research shows that varying dosages lead to different biological responses:
- Low Doses : Selective inhibition of GRK-2 and GRK-5.
- High Doses : Potentially broader biological effects, including altered metabolic pathways .
Applications in Scientific Research
| Application Area | Description |
|---|---|
| Chemistry | Used as a building block for synthesizing complex molecules. |
| Biology | Investigated for antimicrobial and anticancer properties. |
| Medicine | Explored for therapeutic effects in neurological disorders. |
| Industry | Acts as an intermediate in pharmaceutical production. |
Case Studies
- Anticancer Properties : In vitro studies suggest that benzooxazol derivatives exhibit cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .
- Neurological Disorders : Research has focused on the compound's ability to modulate GRK activity, which is implicated in several neurological diseases. In animal models, administration has shown promise in reducing symptoms associated with lysosomal storage diseases .
Q & A
Q. What are the standard synthetic routes for Benzooxazol-2-yl-piperidin-3-yl-amine hydrochloride, and how is purity ensured?
The compound is synthesized via multi-step reactions starting from benzoxazole and piperidine precursors. A typical procedure involves condensation under acidic conditions (e.g., THF with HCl) to form the amine hydrochloride salt. Purification is achieved using HPLC with a C18 column, and purity is confirmed via NMR (e.g., δ 4.34 ppm for aliphatic protons) and LC-MS (e.g., [M+H] at m/z 318). Yield optimization may require refluxing in THF/HCl followed by controlled crystallization .
Q. Which spectroscopic and analytical methods confirm the structural integrity of this compound?
Structural characterization relies on NMR for proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and LC-MS for molecular mass verification. Advanced techniques like X-ray crystallography (used for related benzoxazole derivatives) resolve stereochemistry, while HPLC (≥95% purity) ensures absence of side products. Thermal stability is assessed via TGA/DSC (e.g., decomposition >250°C) .
Q. What are the critical stability considerations for handling and storing this compound?
Store in airtight, light-protected containers at ≤25°C and low humidity. Avoid prolonged exposure to moisture, as hydrochloride salts are hygroscopic. Thermal decomposition profiles (e.g., TGA data) should guide storage conditions. For aqueous solutions, use pH 6.5 buffers (e.g., ammonium acetate) to prevent hydrolysis .
Advanced Research Questions
Q. How can synthetic yields be optimized when low purity (<80%) is observed in crude products?
Contaminants often arise from incomplete condensation or side reactions. Strategies include:
- Adjusting solvent polarity (e.g., switch from THF to DMF for better solubility).
- Acid catalysis (e.g., polyphosphoric acid for ring closure) to enhance reaction efficiency.
- Gradient HPLC purification with trifluoroacetic acid (TFA) as a mobile-phase additive to improve peak resolution .
Q. What experimental approaches resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., receptor subtype selectivity). To address this:
- Perform radioligand binding assays (e.g., measurements using -labeled antagonists) under standardized buffer conditions (pH 7.4, 25°C).
- Validate functional activity via cAMP accumulation assays in cell lines expressing adenosine A receptors.
- Use molecular docking (e.g., AutoDock Vina) to compare binding poses with structurally validated antagonists .
Q. How can structure-activity relationship (SAR) studies be designed to improve receptor affinity?
- Synthesize derivatives with substituents at the benzoxazole 5-position (e.g., nitro, halogen) and piperidine N-alkyl groups.
- Test analogs in competitive binding assays (IC) and correlate with computational metrics (e.g., LogP, polar surface area).
- Prioritize derivatives showing >10-fold selectivity over adenosine A receptors to minimize off-target effects .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme or receptor inhibition?
- Kinetic studies : Measure and shifts in enzyme assays (e.g., xanthine oxidase) to identify competitive vs. non-competitive inhibition.
- Patch-clamp electrophysiology : Assess ion channel modulation (e.g., K channels) in neuronal cells.
- Metabolic profiling : Use LC-MS/MS to track downstream metabolites in cell lysates, identifying pathways affected by the compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
